molecular formula C19H24N2O B8117551 [(2R)-1,4-dibenzylpiperazin-2-yl]methanol

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol

Cat. No. B8117551
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-LJQANCHMSA-N
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Patent
US07304064B2

Procedure details

Lithium aluminium hydride (1 M solution in tetrahydrofuran, 32 ml, 32 mmol) at 0° C. was treated dropwise with a solution of 1,4-dibenzyl-piperazine-2-carboxylic acid ethyl ester (10 g, 32.1 mmol) in tetrahydrofuran (30 ml) and stirred for 16 hours. The mixture was quenched by slow addition of sodium hydroxide solution (4 M, 150 ml), followed by dichloromethane (200 ml). The organic phase was separated, dried with sodium sulfate and evaporated to afford 1,4-dibenzyl-2-(hydroxymethyl)piperazine (8.36 g) as an orange oil.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=O)C>O1CCCC1>[CH2:25]([N:13]1[CH2:14][CH2:15][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:17][CH:12]1[CH2:10][OH:9])[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by slow addition of sodium hydroxide solution (4 M, 150 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.36 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07304064B2

Procedure details

Lithium aluminium hydride (1 M solution in tetrahydrofuran, 32 ml, 32 mmol) at 0° C. was treated dropwise with a solution of 1,4-dibenzyl-piperazine-2-carboxylic acid ethyl ester (10 g, 32.1 mmol) in tetrahydrofuran (30 ml) and stirred for 16 hours. The mixture was quenched by slow addition of sodium hydroxide solution (4 M, 150 ml), followed by dichloromethane (200 ml). The organic phase was separated, dried with sodium sulfate and evaporated to afford 1,4-dibenzyl-2-(hydroxymethyl)piperazine (8.36 g) as an orange oil.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14][N:13]1[CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=O)C>O1CCCC1>[CH2:25]([N:13]1[CH2:14][CH2:15][N:16]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:17][CH:12]1[CH2:10][OH:9])[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by slow addition of sodium hydroxide solution (4 M, 150 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.36 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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